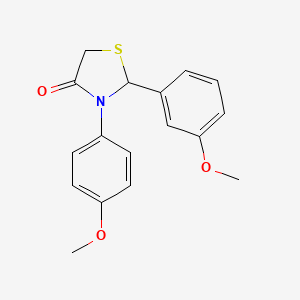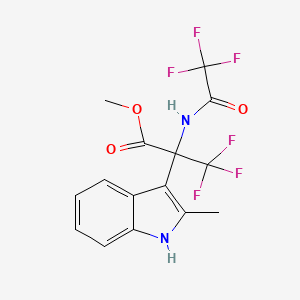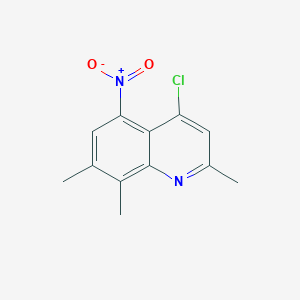![molecular formula C14H10BrFN4O2S B4331274 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B4331274.png)
4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
Übersicht
Beschreibung
4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine, also known as BPTFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to have antibacterial effects by inhibiting bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is its potential therapeutic applications in various diseases. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to have anticancer, anti-inflammatory, and antibacterial activity, making it a promising candidate for drug development. However, one of the limitations of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine. One direction is to optimize the synthesis method to improve the yield and purity of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine. Another direction is to further investigate the mechanism of action of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine to better understand its therapeutic potential. Additionally, future studies could focus on the in vivo efficacy and toxicity of 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine to determine its suitability for clinical use.
Wissenschaftliche Forschungsanwendungen
4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine has been shown to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)sulfonyl-3-(2-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN4O2S/c15-9-5-7-10(8-6-9)23(21,22)14-13(17)20(19-18-14)12-4-2-1-3-11(12)16/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHNVXSNUMQUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromophenyl)sulfonyl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)




![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-furylmethyl)ethanesulfonamide](/img/structure/B4331244.png)
![N-benzyl-4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-amine](/img/structure/B4331247.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(2-furyl)-1-methylpropyl]benzamide](/img/structure/B4331251.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B4331259.png)
![6-(2-chlorobenzyl)-3-(4-ethoxyphenyl)-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B4331262.png)
![2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4331266.png)
![2-amino-9-methoxy[1,3,4]thiadiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331282.png)
![2-amino-9-fluoro[1,3,4]thiadiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B4331284.png)
![9-chloro-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4331287.png)